molecular formula C7H5BrClNO2 B573000 Methyl 4-bromo-6-chloropicolinate CAS No. 1206249-86-6

Methyl 4-bromo-6-chloropicolinate

Cat. No.: B573000
CAS No.: 1206249-86-6
M. Wt: 250.476
InChI Key: KTRAVYREWCQENZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are substituted with bromine and chlorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-chloropicolinate can be synthesized through several methods. One common method involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-6-chloropicolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-chloropicolinate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and processes, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-4-chloropicolinate: Similar in structure but with different substitution positions.

    Methyl 4-chloro-6-bromopicolinate: Another isomer with reversed positions of bromine and chlorine.

    Methyl 4-bromo-2-chloropicolinate: A compound with chlorine at position 2 instead of 6.

Uniqueness

Methyl 4-bromo-6-chloropicolinate is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 4-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRAVYREWCQENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704399
Record name Methyl 4-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206249-86-6
Record name Methyl 4-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-bromo-6-chloropyridine-2-carboxylate
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